

A Technical Guide to the Physicochemical Properties of Fmoc-Asp(OtBu)-NH2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β -tert-butyl ester α -amide, commonly referred to as Fmoc-Asp(OtBu)-NH2, is a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a temporary Fmoc protecting group on the α -amino group and a permanent tert-butyl ester protecting the β -carboxyl group, allows for the controlled assembly of complex peptide chains. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its use and stability assessment, and a discussion of key chemical transformations relevant to its application in peptide-based drug development.

Physicochemical Properties

Quantitative data for Fmoc-Asp(OtBu)-NH2 is not as readily available as for its carboxylic acid counterpart, Fmoc-Asp(OtBu)-OH. However, based on the structure and data from closely related compounds, the following properties can be summarized.

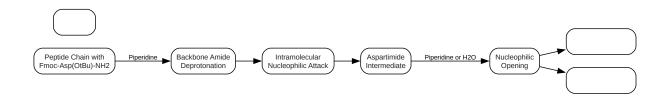


Property	Value	Source/Comment
Molecular Formula	C23H26N2O5	Calculated
Molecular Weight	410.47 g/mol	Calculated
Appearance	White to off-white solid/powder	Inferred from related compounds[1][2]
Solubility	Soluble in DMF, DMSO, NMP; sparingly soluble in water	Inferred from Fmoc-protected amino acids[3]
Melting Point	Not explicitly available. For comparison, Fmoc-Asp(OtBu)-OH melts at 148-150 °C.	A specific melting point for the amide has not been identified in the public domain.
Storage Conditions	2-8°C for short-term storage; -20°C or -80°C for long-term storage, particularly for solutions. Protect from light and moisture.[4]	To minimize degradation.

Key Chemical Considerations: Aspartimide Formation

A primary concern during the use of Fmoc-Asp(OtBu)-NH2 in SPPS is the base-catalyzed intramolecular cyclization to form an aspartimide intermediate.[4] This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step. The aspartimide can subsequently be opened by nucleophiles to yield a mixture of the desired α -aspartyl peptide and the undesired β -aspartyl peptide, complicating purification and reducing the overall yield.





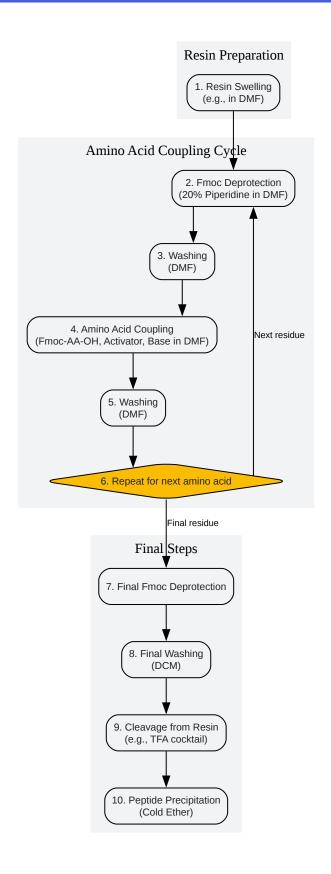
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Caption: Aspartimide formation pathway during Fmoc-SPPS.

Experimental Protocols General Solid-Phase Peptide Synthesis (SPPS) Protocol using Fmoc-Asp(OtBu)-NH2

This protocol outlines the general steps for incorporating an Fmoc-Asp(OtBu)-NH2 residue into a peptide chain on a solid support.





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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



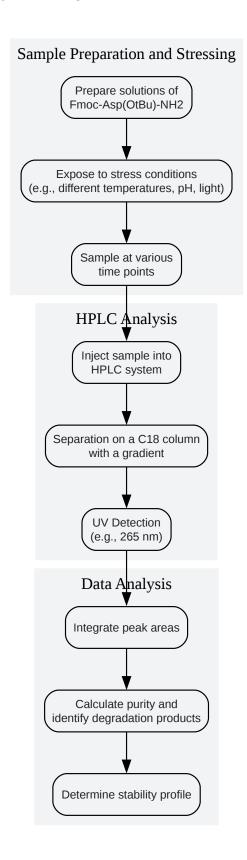
Methodology:

- Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
- Fmoc Deprotection: The Fmoc group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment (1-3 minutes) followed by a longer treatment (10-20 minutes).
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
- Amino Acid Coupling: The incoming amino acid, in this case, Fmoc-Asp(OtBu)-NH2, is preactivated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
 The activated amino acid solution is then added to the resin, and the coupling reaction is
 allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a
 qualitative test such as the Kaiser test.
- Washing: The resin is washed again with DMF to remove excess reagents.
- Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain
 protecting groups (including the OtBu group on the aspartate residue) are simultaneously
 removed by treatment with a strong acid cocktail, typically containing trifluoroacetic acid
 (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- Precipitation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.

Stability Assessment Protocol by HPLC



To ensure the integrity of Fmoc-Asp(OtBu)-NH2, its stability under various storage conditions should be monitored. A stability-indicating HPLC method is crucial for this purpose.[4]





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Caption: Workflow for stability assessment of Fmoc-Asp(OtBu)-NH2.

Typical HPLC Method Parameters:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).[4]
- Mobile Phase A: 0.1% TFA in water.[4]
- Mobile Phase B: 0.1% TFA in acetonitrile.[4]
- Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV detection at a wavelength where the Fmoc group absorbs strongly, typically around 265 nm.[4]
- Column Temperature: 30°C.[4]

This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Conclusion

Fmoc-Asp(OtBu)-NH2 is an indispensable reagent for the synthesis of peptides containing an amidated aspartic acid residue. A thorough understanding of its physicochemical properties, particularly its propensity for aspartimide formation under basic conditions, is crucial for its successful application. The experimental protocols provided in this guide offer a framework for its use in SPPS and for monitoring its stability, thereby aiding researchers and drug development professionals in the synthesis of high-quality peptides for therapeutic and research purposes.



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